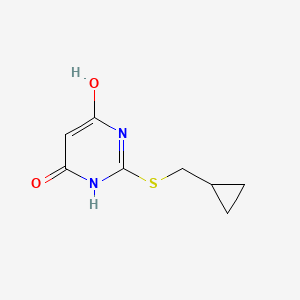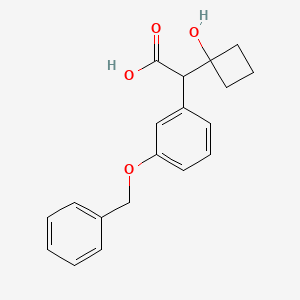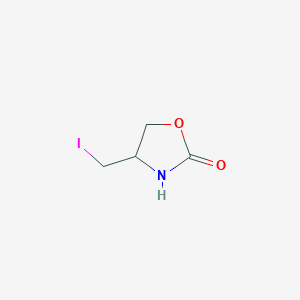
4-(Iodomethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Iodomethyl)oxazolidin-2-one is a chemical compound with the molecular formula C4H6INO2. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The presence of an iodomethyl group at the 4-position of the oxazolidinone ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and processes .
Vorbereitungsmethoden
The synthesis of 4-(Iodomethyl)oxazolidin-2-one typically involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates. This method allows for the efficient preparation of 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones . Additionally, microwave-assisted synthesis has been reported to improve the yield and reduce reaction times for the preparation of oxazolidin-2-one derivatives . Industrial production methods often involve the use of palladium-catalyzed N-arylation reactions and other catalytic processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
4-(Iodomethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxazolidinone derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include palladium catalysts, aryl bromides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Iodomethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and chiral auxiliaries.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Iodomethyl)oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome .
Vergleich Mit ähnlichen Verbindungen
4-(Iodomethyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as:
Linezolid: A well-known antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects compared to linezolid.
Sutezolid: An oxazolidinone derivative under investigation for its potential to treat tuberculosis
The uniqueness of this compound lies in its iodomethyl group, which provides distinct reactivity and synthetic utility compared to other oxazolidinone derivatives .
Eigenschaften
Molekularformel |
C4H6INO2 |
|---|---|
Molekulargewicht |
227.00 g/mol |
IUPAC-Name |
4-(iodomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) |
InChI-Schlüssel |
GSGUMEIFDXIUBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)O1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)
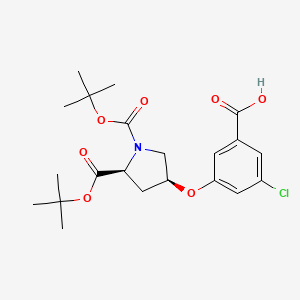
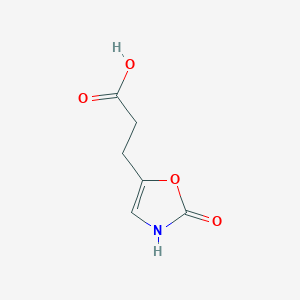
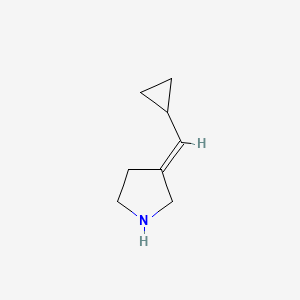
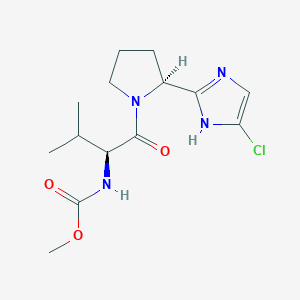
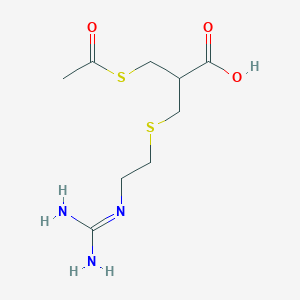

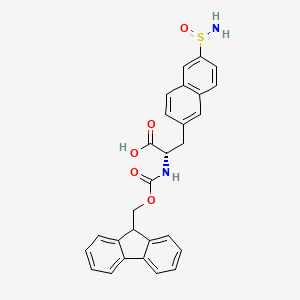
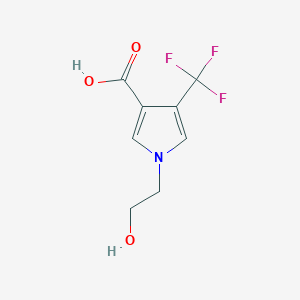

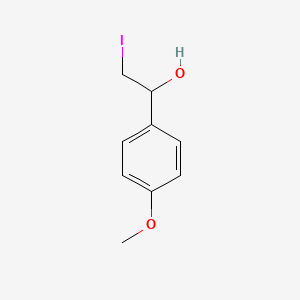
![(R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13342705.png)
